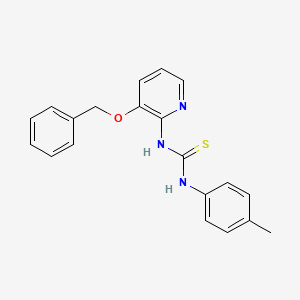

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-15-9-11-17(12-10-15)22-20(25)23-19-18(8-5-13-21-19)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDCMUDMAQZCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 3-phenylmethoxypyridin-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties based on substituent variations. Below is a systematic comparison of the target compound with five structurally related analogs, focusing on synthesis, substituent effects, and functional implications.

Substituent Effects on Properties

Electronic and Steric Modifications

- Methoxy vs.

- Halogenated Pyridines : The compound in entry 4 features Cl and CF3 groups, which are strongly electron-withdrawing. These substituents likely enhance stability and lipophilicity compared to the target compound’s phenylmethoxy group .

Hydrogen Bonding and Molecular Packing

Thioureas are known for their hydrogen-bond donor capacity. The target compound’s 3-phenylmethoxypyridin-2-yl group may engage in π-π stacking, while the thiourea NH groups form hydrogen bonds. In contrast:

Functional Implications

- Catalytic Applications: Compounds 1 and 2 (Table 1) serve as precursors for enantioselective organocatalysts. The target compound’s phenylmethoxy group could similarly modulate substrate binding in catalytic processes .

- Chromatographic Behavior : Structural isomers like entry 3 demonstrate that substituent position (e.g., 2,4-dimethyl vs. 4-methyl) significantly impacts polarity and chromatographic retention .

- Biological Relevance : Halogenated derivatives (entry 4) are often explored for bioactivity due to enhanced membrane permeability and metabolic stability .

Biological Activity

1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activities of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea is . Its structure features a thiourea group linked to a pyridine moiety, which is significant for its biological activity.

Antibacterial Activity

Thiourea derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea | E. coli | 32 µg/mL |

| 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea | S. aureus | 16 µg/mL |

The above table summarizes the antibacterial efficacy of the compound against common pathogens. It demonstrates that the compound exhibits significant inhibitory activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, revealing its potential as an anticancer agent.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

| MCF-7 (Breast) | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows notable potency against A549 and MCF-7 cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which thioureas exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, studies have shown that thioureas can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Case Studies

- Study on Antibacterial Properties : A recent study evaluated the effectiveness of various thiourea derivatives, including our compound, against multi-drug resistant bacteria. The results indicated that the compound significantly reduced bacterial load in vitro and in vivo models.

- Anticancer Efficacy Assessment : In a laboratory setting, the compound was tested on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with molecular docking studies revealing strong binding affinity to key proteins involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)-3-(3-phenylmethoxypyridin-2-yl)thiourea, and how can purity be optimized?

Answer: A robust synthesis involves coupling 4-methylphenyl isothiocyanate with 3-phenylmethoxypyridin-2-amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirming structure via H/C NMR is critical. For scale-up, recrystallization from ethanol/water (9:1) improves yield and purity .

Q. How can the structural conformation of this thiourea derivative be validated?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2/c |

| R factor | ≤0.064 |

| Data/parameter ratio | ≥15.2 |

Hydrogen bonding between thiourea’s S and adjacent aromatic protons stabilizes the planar conformation. Compare experimental bond lengths (e.g., C–S: ~1.68 Å) with DFT-optimized models to resolve discrepancies .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM, with IC calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts.

Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

Answer: Adopt a split-plot factorial design:

| Factor | Levels |

|---|---|

| Substituent position | 3-phenylmethoxy vs. 4-methyl |

| Solvent polarity | DMSO vs. ethanol |

| Concentration | 10 µM, 50 µM, 100 µM |

Measure IC values across variants and apply ANOVA to identify significant interactions. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 across studies) be resolved?

Answer:

- Source analysis : Check cell line authenticity (STR profiling) and assay conditions (e.g., serum content, incubation time).

- Statistical rigor : Apply Grubbs’ test to exclude outliers; use meta-analysis (e.g., Forest plots) to quantify heterogeneity.

- Mechanistic studies : Conduct thermal shift assays to validate target engagement or RNA-seq to identify off-target pathways .

Q. What methodologies assess environmental stability and degradation pathways?

Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Photolysis : Expose to UV-A (365 nm) and analyze by GC-MS for byproducts (e.g., sulfonic acids).

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate EC values .

Q. How can computational models predict metabolic pathways?

Answer:

- Phase I metabolism : Use software like Schrödinger’s MetaSite to identify oxidation sites (e.g., pyridine ring).

- Phase II conjugation : Simulate glucuronidation/sulfation with molecular dynamics (MD) to assess steric hindrance.

Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS .

Q. What strategies optimize synergistic effects with other therapeutic agents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.